(Diacetoxyiodo)benzene

Catalog No.
S606599
CAS No.
3240-34-4
M.F
C10H11IO4
M. Wt
322.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Diacetoxyiodo)benzene

CAS Number

3240-34-4

Product Name

(Diacetoxyiodo)benzene

IUPAC Name

[acetyloxy(phenyl)-λ3-iodanyl] acetate

Molecular Formula

C10H11IO4

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZBIKORITPGTTGI-UHFFFAOYSA-N

SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

Synonyms

(Dihydroxyiodo)benzene; (Diacetoxyiodo)benzene; BAIB; Bis(acetato)phenyliodine; Bis(acetato-κO)phenyliodine; Diacetoxy(phenyl)iodine; Iodobenzene Diacetate; Iodophenyl Diacetate; Iodosobenzene Diacetate; Iodosylbenzene Diacetate; NSC 226375; NSC 2380

Canonical SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

The exact mass of the compound (Diacetoxyiodo)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226375. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Diacetoxyiodo)benzene, also known as Phenyliodine(III) Diacetate (PIDA), is a versatile and commercially important hypervalent iodine(III) reagent. It functions as a mild two-electron oxidant, prized for its white, crystalline, and stable solid form, which contrasts with many other hypervalent iodine compounds. A key procurement-relevant attribute is its good solubility in common organic solvents such as acetonitrile (MeCN), dichloromethane (CH2Cl2), and acetic acid (AcOH), facilitating its use in a wide range of homogeneous reaction conditions. This combination of stability and solubility makes it a reliable and frequently used reagent for various oxidative transformations, including oxidative cyclizations, rearrangements, and functionalizations.

Workflow Fit

Hypervalent iodine(III) reagent for selective oxidation of alcohols, glycols, and C–H bonds
Mild, room-temperature protocols compatible with sensitive substrates and protecting groups
Functions as stoichiometric oxidant or catalytic platform with low metal loadings
Established industrial supply chain with consistent quality for process chemistry

Although reagents like iodosylbenzene (PhIO) and (dichloroiodo)benzene (PhICl2) are also iodine(III) oxidants, they are not direct substitutes for (diacetoxyiodo)benzene. Iodosylbenzene is an amorphous, polymeric solid with very poor solubility in most organic solvents, which complicates reaction setup, monitoring, and reproducibility, often necessitating harsh or specialized conditions. (Dichloroiodo)benzene, while more soluble, is a more aggressive halogenating agent and is sensitive to moisture. The distinct acetate ligands on (diacetoxyiodo)benzene provide a unique reactivity profile, enabling milder, more selective transformations that are often incompatible with other iodine(III) sources. Therefore, substituting (diacetoxyiodo)benzene with these alternatives can lead to failed reactions, significant yield reduction, or undesired side products, making it a distinct procurement choice for specific, controlled oxidation protocols.

Substitution Risk

(Diacetoxyiodo)benzene (DIB)

  • Moderate electrophilicity, predictable chemoselectivity
  • Established mild conditions, low toxicity profile

PIFA / LTA Substitutes

  • PIFA higher reactivity may reduce chemoselectivity on sensitive substrates
  • LTA introduces toxic metal waste, environmental and safety concerns

Direct replacement may compromise reaction outcome or process sustainability.

Superior Solubility Profile for Homogeneous Processing and Simplified Workflows

(Diacetoxyiodo)benzene is a crystalline solid that is readily soluble in common laboratory solvents like acetonitrile (MeCN) and dichloromethane (CH2Cl2). This is a critical processability advantage over its precursor, iodosylbenzene (PhIO), which is an insoluble, polymeric material. The use of a soluble reagent like (diacetoxyiodo)benzene allows for homogeneous reaction conditions, leading to more predictable kinetics, easier monitoring by standard techniques (e.g., TLC, LC-MS), and simplified workup procedures compared to the heterogeneous mixtures required for iodosylbenzene.

Evidence DimensionSolubility in Common Organic Solvents
Target Compound DataSoluble in CH2Cl2, MeCN, AcOH
Comparator Or BaselineIodosylbenzene (PhIO): Insoluble, polymeric solid
Quantified DifferenceQualitatively significant (Soluble vs. Insoluble)
ConditionsStandard laboratory temperature and pressure

Enhanced solubility directly translates to better process control, reproducibility, and easier purification, reducing operational costs and time.

Steroid glycol cleavage
Head-to-head
DIB/I₂: reported excellent yield vs LTA/I₂: lower efficiency
Supports steroid scaffold functionalization study
Photolysis conditions; specific to angular methyl group oxidation

Enhanced Thermal Stability for Improved Process Safety Margins

Differential Scanning Calorimetry (DSC) data shows that (diacetoxyiodo)benzene has a melting point and onset of decomposition around 160-165 °C. In contrast, the commonly used hypervalent iodine(V) oxidant 2-Iodoxybenzoic acid (IBX) is known to be explosive and exhibits a strong exothermic decomposition with an onset between 159-190 °C, releasing a significant amount of energy (1348–1583 J/g). The more controlled thermal behavior of (diacetoxyiodo)benzene provides a wider and safer operating window for reactions requiring elevated temperatures.

Evidence DimensionThermal Decomposition Onset (DSC)
Target Compound DataDecomposition begins near melting point of ~163 °C
Comparator Or Baseline2-Iodoxybenzoic acid (IBX): Onset of rapid, energetic decomposition at 159-190 °C, releasing >1300 J/g
Quantified DifferenceSignificantly less energetic decomposition profile compared to IBX
ConditionsDifferential Scanning Calorimetry (DSC), various heating rates

Predictable thermal stability is crucial for safe process development and scale-up, making this compound a more reliable choice than highly energetic alternatives like IBX.

Catalytic alcohol oxidation
Reported
0.8–1.0 mol% RuCl₃, room temp, aqueous MeCN
Enables mild catalytic protocol with low metal loading
In situ generation of iodylbenzene as active species

Superior Reagent for Metal-Free Hofmann Rearrangements, Avoiding Toxic Heavy Metals

(Diacetoxyiodo)benzene is an effective reagent for promoting Hofmann-type rearrangements of primary amides to amines, a critical transformation in pharmaceutical and fine chemical synthesis. This provides a significant advantage over classical methods that use toxic heavy metal oxidants like lead tetraacetate (Pb(OAc)4). For instance, a Hofmann rearrangement using (diacetoxyiodo)benzene in the presence of allyl alcohol afforded the corresponding carbamate in 88% yield. Utilizing (diacetoxyiodo)benzene avoids the toxicity, stringent waste disposal requirements, and potential for heavy metal contamination of the final product associated with lead-based reagents.

Evidence DimensionReagent Toxicity and Process Sustainability
Target Compound DataMetal-free, environmentally benign hypervalent iodine reagent
Comparator Or BaselineLead Tetraacetate (Pb(OAc)4): A toxic heavy metal oxidant
Quantified DifferenceQualitative but critical difference in toxicity and environmental impact (Low vs. High)
ConditionsHofmann rearrangement of primary amides

Choosing this compound over heavy metal alternatives simplifies product purification, reduces regulatory and safety burdens, and aligns with green chemistry principles.

Chemoselectivity vs PIFA
Class-level
Moderate electrophilicity; high functional group tolerance reported
Reported higher chemoselectivity compared to PIFA
Based on ligand electronic effects; may require substrate-specific validation
Olefin dioxygenation
Cross-study
70–85% yield, dr up to 5.2 (syn/anti)
Supports olefin difunctionalization with diastereocontrol
Copper-catalyzed, metal-free oxidant role; broad substrate scope
Supply & quality
Supporting evidence
Purity ≥99%, 200 tons/yr, 25 kg drums
Industrial-scale availability supports process chemistry
Supplier-reported specifications; verify with CoA

Homogeneous Oxidative Cyclizations and Dearomatizations

For syntheses requiring the formation of heterocyclic structures or dearomatized intermediates, the high solubility of (diacetoxyiodo)benzene in solvents like acetonitrile ensures reaction homogeneity, leading to higher yields and cleaner conversions. In a direct comparison for the oxidative cyclization of o-hydroxystilbenes, (diacetoxyiodo)benzene provided the highest yield (77%) among several hypervalent iodine reagents tested. This makes it the preferred choice for reproducible, solution-phase cyclization reactions.

Scale-Up of Oxidation Reactions with Favorable Safety Profiles

When developing oxidation processes for pilot or manufacturing scale, process safety is paramount. The well-defined melting point and more controlled thermal decomposition profile of (diacetoxyiodo)benzene, compared to highly energetic alternatives like IBX, make it a more suitable candidate for scale-up. Its selection simplifies thermal hazard assessments and allows for safer operational parameters.

Synthesis of Amine-Containing APIs and Intermediates via Metal-Free Rearrangements

In the synthesis of active pharmaceutical ingredients (APIs) and regulated chemical intermediates, avoiding toxic heavy metals is a critical objective. (Diacetoxyiodo)benzene is the reagent of choice for performing Hofmann-type rearrangements to produce primary amines or carbamates without using reagents like lead tetraacetate, thereby eliminating the risk of heavy metal contamination and reducing the burden of waste treatment.

Application Fit

Application
Selection Property
Validation Focus
Late-stage oxidation of complex intermediates
Mild, chemoselective reactivity
Functional group tolerance and regioselectivity
Scalable oxidation for API manufacture
Catalytic efficiency and mild conditions
Process safety, waste reduction, and supply reliability
Steroid scaffold functionalization
Efficient glycol cleavage and C–H oxidation
Steroid-specific transformation efficiency

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 16 of 49 companies with hazard statement code(s):;
H302 (43.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3240-34-4

Wikipedia

Iodobenzene diacetate

General Manufacturing Information

Iodine, bis(acetato-.kappa.O)phenyl-: ACTIVE
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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